1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Description
1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, making it a valuable tool for investigating the role of this kinase in various biological processes.
Scientific Research Applications
Conformational and Tautomeric Control
One area of research explores the conformational equilibrium and tautomerism in compounds closely related to the query chemical, demonstrating the potential for molecular sensing through tautomerism controlled by conformational states. This is significant for developing new sensing mechanisms that can detect specific molecular interactions or environmental changes (Kwiatkowski et al., 2019).
Catalysis and Synthesis
Research on the synthesis of pyrimidinones and related derivatives, including those incorporating urea functionalities, highlights the role of specific catalysts and conditions in achieving high yields and demonstrating the versatility of these compounds in organic synthesis. This encompasses the synthesis of various bioactive molecules and potential pharmaceuticals (Bonacorso et al., 2003; Ni Shu-jing, 2004).
Molecular Structure Analysis
Studies have also been conducted on the crystal structure of compounds related to the query chemical, revealing insights into their molecular geometry and the interactions that dictate their structural stability. This information is crucial for understanding the reactivity and potential applications of these compounds in more complex chemical systems (Ming & South, 2004).
Enzyme Inhibition and Anticancer Activity
Research on urea derivatives has shown their potential in inhibiting certain enzymes and demonstrating anticancer activity, indicating the broad application of these compounds in medicinal chemistry and drug development (Mustafa et al., 2014).
Environmental Degradation Studies
Finally, studies on the degradation of sulfonylurea herbicides in soil point towards the environmental impact and fate of chemically similar compounds, emphasizing the importance of understanding their degradation pathways and potential ecological effects (Dinelli et al., 1998).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-14(21-17(20-13)23-9-5-6-10-23)12-19-18(24)22-15-7-3-4-8-16(15)25-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H2,19,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERRNDWTWXKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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